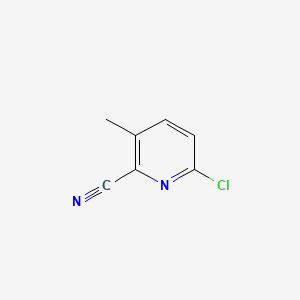

6-Chloro-3-methylpicolinonitrile

Description

6-Chloro-3-methylpicolinonitrile (CAS: 1201924-31-3) is a pyridine derivative with the molecular formula C₇H₅ClN₂, featuring a nitrile (-CN) group at position 2, a chlorine atom at position 6, and a methyl (-CH₃) substituent at position 3 of the pyridine ring . This compound is commercially available with purities up to 97–98% and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its nitrile group enables further functionalization, such as hydrolysis to carboxylic acids or conversion into heterocyclic amines .

Properties

IUPAC Name |

6-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXSZKHRDKVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676772 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201924-31-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloro-3-methylpicolinonitrile typically involves the chlorination of 3-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylpicolinonitrile is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position of the pyridine ring .

Industrial Production Methods:

Industrial production of 6-Chloro-3-methylpicolinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 6-Chloro-3-methylpicolinonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Substitution: Formation of 6-azido-3-methylpicolinonitrile or 6-thiocyanato-3-methylpicolinonitrile.

Oxidation: Formation of 6-chloro-3-formylpicolinonitrile or 6-chloro-3-carboxypicolinonitrile.

Reduction: Formation of 6-chloro-3-methylpicolinamidine.

Scientific Research Applications

Chemistry:

6-Chloro-3-methylpicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

In biological research, derivatives of 6-Chloro-3-methylpicolinonitrile are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug discovery and development.

Industry:

In the industrial sector, 6-Chloro-3-methylpicolinonitrile is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other crop protection agents.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpicolinonitrile and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and nitrile group can influence the binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

2-Chloro-6-methylnicotinonitrile (CAS: 28900-10-9)

- Structural difference : The chlorine and methyl groups are positioned at C2 and C6, respectively, compared to C6 and C3 in the target compound.

2-Chloro-3-methylisonicotinonitrile (CAS: 1195189-83-3)

- Structural difference: The nitrile group is at C4 (isonicotinonitrile core) instead of C2 (picolinonitrile core).

- Impact : The shifted nitrile position changes the molecule’s dipole moment, affecting solubility and interaction with biological targets .

6-Chloro-3-methylpicolinic Acid (CAS: 1201924-32-4)

- Functional group difference : The nitrile is replaced by a carboxylic acid (-COOH).

- Impact : The carboxylic acid derivative is more hydrophilic and may serve as a direct precursor for metal-chelating ligands or bioactive molecules, whereas the nitrile is typically used for further synthetic modifications .

Functional Group Analogs

Methyl 6-Chloro-3-methylpicolinate (CAS: 878207-92-2)

- Functional group difference : The nitrile is replaced by a methyl ester (-COOCH₃).

- Impact : Esters are prone to hydrolysis under acidic or basic conditions, making them intermediates for carboxylic acids. In contrast, nitriles require harsher conditions (e.g., strong acids or transition metal catalysts) for hydrolysis .

6-Chloro-3-formyl-2-picoline

- Functional group difference : Contains an aldehyde (-CHO) instead of a nitrile.

- Impact : Aldehydes undergo nucleophilic additions (e.g., Grignard reactions), while nitriles participate in cycloadditions or reductions to amines, highlighting divergent synthetic applications .

Commercial and Industrial Considerations

- Purity and Availability: 6-Chloro-3-methylpicolinonitrile is supplied by multiple vendors (e.g., BLD Pharm, Nanjing Peptide Biotech) at 97–98% purity, comparable to analogs like methyl picolinate derivatives (e.g., 94% similarity in structural analogs) .

- Cost Drivers : Chlorinated pyridine derivatives with nitrile groups are typically more expensive than ester or acid analogs due to specialized synthesis routes involving cyanation reagents (e.g., KCN/CuCN) .

Biological Activity

6-Chloro-3-methylpicolinonitrile (CAS Number: 1201924-31-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

6-Chloro-3-methylpicolinonitrile is characterized by its chloro and methyl substituents on the pyridine ring. The synthesis typically involves the reaction of 3-methylpyridine-2-carbonitrile with chlorinating agents under reflux conditions, yielding the target compound with a high degree of purity as confirmed by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Chloro-3-methylpicolinonitrile. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported significant inhibition of cell proliferation in human leukemia CCRF-CEM cells, with a mean growth inhibition (MGI) score indicating strong cytotoxicity .

| Cell Line | IC50 (μM) | MGI Score |

|---|---|---|

| CCRF-CEM | 0.010 | ++++ |

| HCT-116 (colon) | 0.030 | ++++ |

| UACC-62 (melanoma) | 0.012 | ++++ |

These results suggest that the compound may act as a topoisomerase I inhibitor, causing DNA damage selectively in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated that 6-Chloro-3-methylpicolinonitrile possesses antibacterial and antifungal activities. Specifically, it showed inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain yeast strains. The mechanism appears to involve disruption of microbial cell membrane integrity, leading to cell lysis .

The biological activity of 6-Chloro-3-methylpicolinonitrile can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair. This inhibition leads to increased DNA strand breaks in cancer cells, promoting apoptosis .

- Cell Membrane Disruption : In microbial cells, the compound disrupts membrane integrity, which is crucial for maintaining cellular homeostasis and function .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 6-Chloro-3-methylpicolinonitrile may induce oxidative stress in cancer cells, further enhancing its cytotoxic effects .

Case Studies and Research Findings

A notable case study involved the evaluation of 6-Chloro-3-methylpicolinonitrile in combination with other chemotherapeutic agents. The results indicated synergistic effects when used alongside established anticancer drugs, suggesting potential for combination therapies in clinical settings . Additionally, pharmacokinetic studies demonstrated favorable absorption and distribution profiles in animal models, supporting its development as a therapeutic agent .

Q & A

Q. How can 6-chloro-3-methylpicolinonitrile serve as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.